

# discovery and historical synthesis of 2-Butene-1,4-diol

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An In-Depth Technical Guide to the Discovery and Historical Synthesis of **2-Butene-1,4-diol**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-Butene-1,4-diol** ( $C_4H_8O_2$ ), a pivotal C4 chemical intermediate, holds a significant position in the synthesis of a wide array of commercial products, including pharmaceuticals, agrochemicals, and polymers. Its journey from a laboratory curiosity to an industrial mainstay is a compelling narrative of chemical innovation, driven by the need for selective and efficient synthesis routes. This guide provides a comprehensive exploration of the historical synthesis of **2-butene-1,4-diol**, focusing on the foundational Reppe chemistry that enabled its creation and the subsequent evolution of catalytic hydrogenation processes designed to optimize its production. We will delve into the causality behind experimental choices, present detailed protocols for key synthesis methods, and offer a comparative analysis of their efficacy, providing researchers and development professionals with a thorough understanding of this versatile molecule's origins.

## The Genesis: Reppe Chemistry and the Synthesis of a Crucial Precursor

The story of **2-butene-1,4-diol** is inextricably linked to the synthesis of its immediate precursor, 2-butyne-1,4-diol. The development of a viable industrial route to this alkyne diol was a

landmark achievement of the German chemist Walter Reppe in the 1930s. Working under high pressure, Reppe developed a new realm of acetylene chemistry, demonstrating that this highly reactive gas could be safely made to react with aldehydes.

The core reaction, known as the Reppe process, involves the ethynylation of formaldehyde with acetylene.[\[1\]](#)[\[2\]](#) This high-pressure synthesis forms the bedrock of C4 chemical production from acetylene.[\[3\]](#)[\[4\]](#)

Reaction:  $2\text{CH}_2\text{O}$  (Formaldehyde) +  $\text{C}_2\text{H}_2$  (Acetylene)  $\rightarrow$   $\text{HOCH}_2\text{C}\equiv\text{CCH}_2\text{OH}$  (2-Butyne-1,4-diol)

The industrial viability of this process hinged on the development of a suitable catalyst. The breakthrough came with the use of a copper acetylidyne catalyst, often supported on silica and promoted with bismuth oxide.[\[2\]](#)[\[5\]](#) The bismuth oxide serves a critical role in inhibiting the formation of dangerous, polymeric copper acetylidyne byproducts known as "cuprenes".[\[5\]](#) This choice of catalyst and promoter was a deliberate decision to ensure both high reaction rates and, crucially, the safety of handling acetylene under pressure.

## Experimental Protocol 1: The Reppe Synthesis of 2-Butyne-1,4-diol

This protocol is a generalized representation of the industrial Reppe process.

Objective: To synthesize 2-butyne-1,4-diol from acetylene and formaldehyde.

Materials:

- Formaldehyde (30-50% aqueous solution)
- Acetylene gas
- Catalyst: Copper(II) oxide and Bismuth(III) oxide on a silica support[\[5\]](#)
- High-pressure stirred autoclave reactor

Methodology:

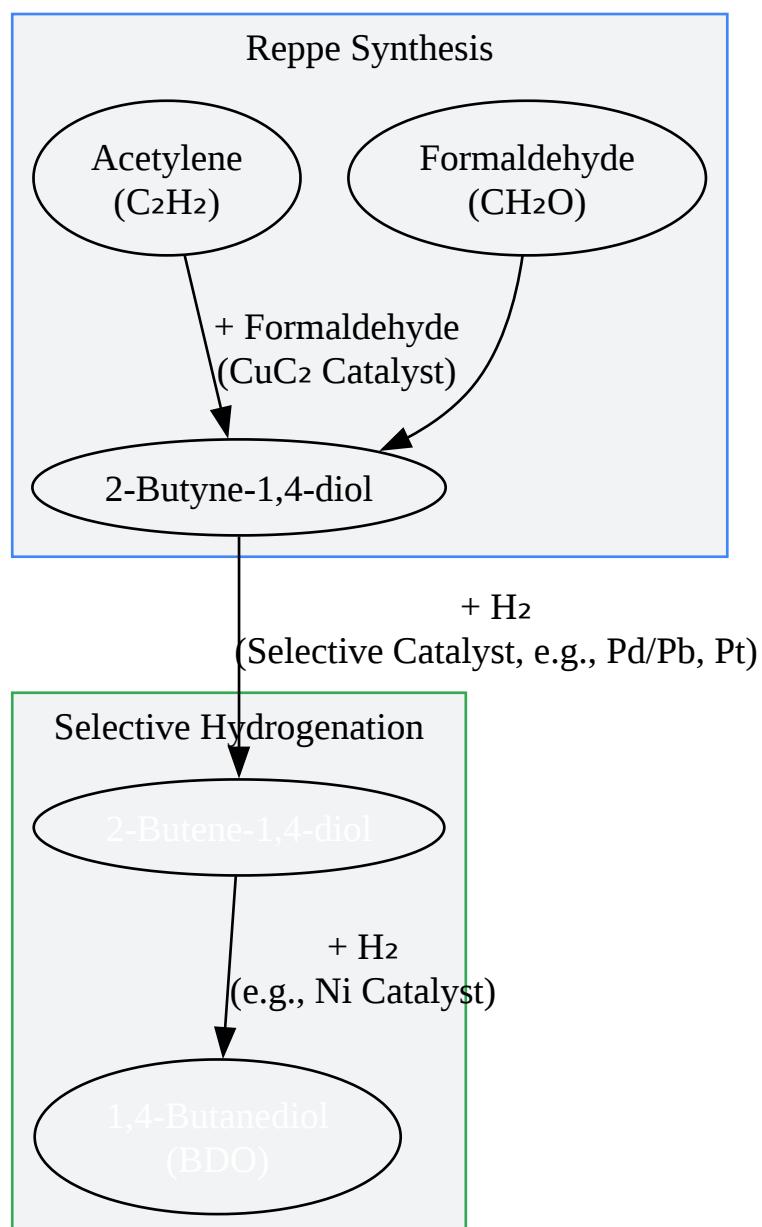
- Catalyst Preparation & Activation: The supported copper oxide-bismuth oxide catalyst is loaded into the reactor. The active copper(I) acetylide species is typically formed *in situ* under reaction conditions.[5]
- Charging the Reactor: The aqueous formaldehyde solution is charged into the autoclave.
- Inerting: The reactor is purged with an inert gas, such as nitrogen, to remove all oxygen.
- Pressurization & Heating: The reactor is pressurized with acetylene to a partial pressure of 2-6 bar and heated to the reaction temperature of 80-100°C.[5] The pH is maintained between 5 and 8.[5]
- Reaction: Acetylene and formaldehyde react exothermically. The temperature is carefully controlled via internal cooling coils or a reactor jacket. The reaction is typically run in a continuous or semi-continuous mode where reactants are fed, and product is withdrawn.
- Work-up and Purification: After the reaction, the product stream is depressurized. The 2-butyne-1,4-diol is separated from unreacted formaldehyde, water, and catalyst, typically via vacuum distillation.[5]

## From Alkyne to Alkene: The Challenge of Selective Hydrogenation

With an industrial supply of 2-butyne-1,4-diol secured, the next critical step was its conversion to the more versatile **2-butene-1,4-diol**. This is achieved through the partial hydrogenation of the triple bond. The primary challenge in this synthesis is selectivity. The hydrogenation can proceed in two steps: first to the alkene (**2-butene-1,4-diol**) and then further to the alkane (1,4-butanediol or BDO).[6]

Reaction Pathway:  $\text{HOCH}_2\text{C}\equiv\text{CCH}_2\text{OH}$  (2-Butyne-1,4-diol) +  $\text{H}_2$   $\rightarrow$   $\text{HOCH}_2\text{CH}=\text{CHCH}_2\text{OH}$  (**2-Butene-1,4-diol**)  $\text{HOCH}_2\text{CH}=\text{CHCH}_2\text{OH}$  (**2-Butene-1,4-diol**) +  $\text{H}_2$   $\rightarrow$   $\text{HOCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OH}$  (1,4-Butanediol)

Since both **2-butene-1,4-diol** and 1,4-butanediol are valuable industrial products, controlling the reaction to stop at the intermediate alkene stage was a significant focus of research.[7] The choice of catalyst and reaction conditions is paramount to prevent over-hydrogenation.



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## Evolution of Catalytic Systems

- Early-Stage Catalysts (Nickel-based): Industrial nickel-based catalysts were initially employed. However, these catalysts are highly active and tend to favor complete hydrogenation to 1,4-butanediol, requiring harsh conditions (15–30 MPa at up to 160 °C) which makes selectivity difficult to control.[8]

- Palladium-based Catalysts: Palladium (Pd) emerged as a more selective catalyst. To further temper its activity and prevent over-hydrogenation, "poisoned" catalysts were developed. A common approach involves supporting palladium on carbon (Pd/C) and intentionally deactivating it with a lead compound, such as lead acetate.[9] This poisoning strategy selectively inhibits the hydrogenation of the double bond while allowing the reduction of the triple bond, a classic example of tuning catalyst properties for a specific intermediate.
- Platinum-based Catalysts: More recently, platinum (Pt) catalysts have shown excellent performance. For instance, a low-loading platinum on silicon carbide (Pt/SiC) catalyst demonstrated outstanding selectivity (up to 96%) for **2-butene-1,4-diol** under mild conditions (100 °C and 1 MPa H<sub>2</sub>), with 1,4-butanediol being the only significant byproduct.[8]

## Experimental Protocol 2: Selective Hydrogenation using a Poisoned Palladium Catalyst

This protocol is based on methodologies described in patent literature for achieving high selectivity.[9]

Objective: To selectively hydrogenate 2-butyne-1,4-diol to **2-butene-1,4-diol**.

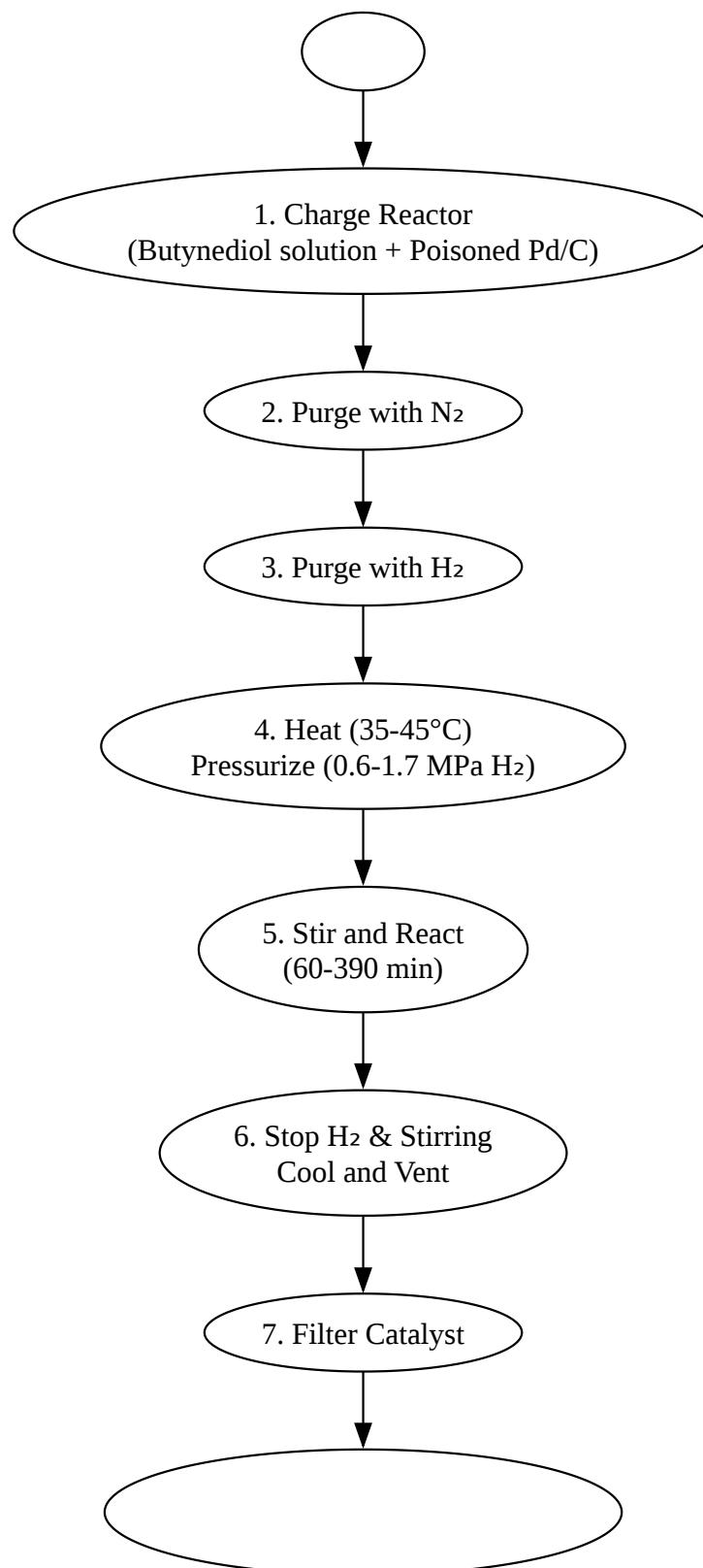
### Materials:

- 2-Butyne-1,4-diol (52-78% aqueous solution)
- Catalyst: 5 wt.% Pd on Carbon (Pd/C), poisoned with 1-3 wt.% lead[9]
- Hydrogen gas
- Stirred autoclave reactor

### Methodology:

- Reactor Charging: The aqueous solution of 2-butyne-1,4-diol and the lead-poisoned Pd/C catalyst are placed in the autoclave. The amount of catalyst is typically 0.33–0.99 wt.% of the total reaction mass.[9]

- **Inerting:** The air in the autoclave is replaced with nitrogen, followed by replacement of the nitrogen with hydrogen.
- **Reaction Conditions:** The mixture is heated to 35–45°C with stirring (e.g., 450-550 rpm).[9] The reactor is then pressurized with hydrogen to 0.6–1.7 MPa.[9]
- **Monitoring:** The reaction is monitored by hydrogen uptake. The reaction is typically complete within 60–390 minutes, depending on the precise conditions and catalyst loading.[9]
- **Termination and Work-up:** Once the desired conversion is reached, stirring and hydrogen supply are stopped. The reactor is cooled rapidly, and excess pressure is vented.
- **Product Isolation:** The unreacted hydrogen is replaced with nitrogen. The final product mixture is filtered to remove the catalyst. The resulting aqueous solution of **2-butene-1,4-diol** can be used directly or purified further.

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## Comparative Analysis of Synthesis Routes

The evolution of catalysts for the hydrogenation of 2-butyne-1,4-diol has been driven by the need for higher selectivity and milder, more energy-efficient operating conditions.

Catalyst System	Typical Conditions	Selectivity for 2-Butene-1,4-diol	Conversion of 2-Butyne-1,4-diol	Key Insights & Causality
Nickel-based	15–30 MPa, up to 160°C	Low to Moderate	High	High activity leads to over-hydrogenation to 1,4-butanediol. Harsh conditions are required, making selectivity control difficult and energy-intensive. [8]
Poisoned Pd/C (Pd-Pb/C)	0.6–1.7 MPa, 35–45°C	High (e.g., 95.1–96.0%)[9]	High (Yields of 93.9–94.3% reported)[9]	Lead acts as a selective poison, deactivating sites responsible for alkene hydrogenation more than those for alkyne hydrogenation. Milder conditions improve selectivity.
Pt/SiC (0.5 wt% Pt)	1 MPa, 100°C	Very High (~96%)[8]	High (~96%)[8]	The platinum catalyst on a silicon carbide support shows intrinsic high selectivity under mild conditions, potentially reducing the need for toxic

heavy metal poisons like lead.  
[8]

Schiff Base Modified Pd	2 MPa, 50°C	Excellent (~100%)[6][8]	High (~95.2%)[6] [8]	The Schiff base ligand modifies the electronic properties of the Pd nanoparticles, enhancing selectivity dramatically even under mild, additive-free conditions.[6][8]
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## The Role of 2-Butene-1,4-diol in Driving Synthesis Innovation

The intense focus on developing selective synthesis routes for **2-butene-1,4-diol** was directly proportional to its growing importance as a chemical intermediate. Its unique structure, featuring two hydroxyl groups and a double bond, makes it a highly versatile building block.

- Agrochemicals: It is a key precursor in the manufacture of the insecticide endosulfan, where it reacts with hexachlorocyclopentadiene.[3][10]
- Pharmaceuticals: The compound is a vital starting material for the synthesis of Vitamin B6 (pyridoxine).[6][8] It is also used in the synthesis of other pharmaceutical compounds, including the antiviral agent Oxetanocin A.[11]
- Polymers: **2-Butene-1,4-diol** serves as a diol monomer for creating polyesters and polyurethanes, and as a cross-linking agent for synthetic resins.[12] The double bond can be used for subsequent functionalization or cross-linking reactions.

## Conclusion

The historical synthesis of **2-butene-1,4-diol** is a classic case study in industrial catalysis and process optimization. Beginning with the pioneering high-pressure acetylene work of Walter Reppe, which provided the essential precursor, the journey progressed through a series of catalytic innovations. The central challenge—achieving selective hydrogenation of an alkyne to an alkene without significant over-reduction—was met through the rational design of catalysts, from early high-activity nickel systems to finely tuned poisoned palladium and highly selective platinum and modified palladium catalysts. This evolution was not merely an academic exercise; it was driven by the demand for a versatile and essential building block for critical applications in medicine, agriculture, and materials science. Understanding this history provides valuable context for today's researchers as they continue to develop even more efficient, sustainable, and selective chemical transformations.

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